molecular formula C21H28N4O2 B2974698 1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034237-98-2

1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2974698
CAS No.: 2034237-98-2
M. Wt: 368.481
InChI Key: XQFITPBHAKNCDD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a urea-based small molecule characterized by a 4-methoxyphenethyl group and a piperidin-4-ylmethyl moiety substituted with a pyridin-4-yl ring.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-27-20-4-2-17(3-5-20)6-13-23-21(26)24-16-18-9-14-25(15-10-18)19-7-11-22-12-8-19/h2-5,7-8,11-12,18H,6,9-10,13-16H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFITPBHAKNCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Methoxyphenethyl Intermediate: The initial step involves the preparation of the 4-methoxyphenethyl intermediate. This can be achieved through the reaction of 4-methoxybenzyl chloride with ethylamine under basic conditions.

    Synthesis of the Pyridinylpiperidinylmethyl Intermediate: The next step involves the synthesis of the pyridinylpiperidinylmethyl intermediate. This can be accomplished by reacting 4-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Coupling Reaction: The final step involves the coupling of the two intermediates with an isocyanate derivative to form the desired urea compound. This reaction is typically carried out under mild conditions using a catalyst such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased yield, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Urea Derivatives

The compound shares structural motifs with several urea derivatives reported in recent studies. Key comparisons include:

Compound Name Core Structure Substituents Biological Target/Activity Reference
Target Compound Urea + Piperidine 4-Methoxyphenethyl, Pyridin-4-yl Hypothesized kinase modulation N/A
1-(Adamantan-1-yl)-3-(piperidin-4-yl)urea (ACPU) Urea + Piperidine Adamantane, 7-hydroxycoumarin-4-acetyl Soluble epoxide hydrolase (sEH) inhibition
M64/M64HCl Urea + Piperidine-like Dimethylaminoethyl, Morpholino, Trifluoromethylphenyl Focal Adhesion Kinase (FAK) activation
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea Urea 4-Chlorophenyl, Pyridin-4-yl Fragment-based drug discovery
CPTU (1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-(4-trifluoromethoxyphenyl)urea) Urea + Piperidine Cyclopropanecarbonyl, 4-Trifluoromethoxyphenyl sEH inhibition

Key Observations :

  • Substituent Diversity : The target compound’s 4-methoxyphenethyl group distinguishes it from adamantane (ACPU) or trifluoromethylphenyl (CPTU) substituents, which are linked to sEH inhibition .
  • Simpler Analogs : 1-(4-Chlorophenyl)-3-(4-pyridinyl)urea lacks the piperidine spacer but retains urea-pyridine pharmacophores, often used in fragment-based screening .

Physicochemical Properties and Drug-likeness

Property Target Compound ACPU M64HCl CPTU
Molecular Weight ~428 g/mol (estimated) 523.6 g/mol 483.9 g/mol 401.4 g/mol
LogP (Predicted) ~3.5 5.2 2.8 4.1
Hydrogen Bond Donors 2 3 2 2
Rotatable Bonds 8 7 9 6
Solubility (mg/mL) Moderate (estimated) <0.1 (DMSO) >10 (aqueous) <0.5 (DMSO)

Implications :

  • The target compound’s moderate logP and rotatable bond count align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability compared to ACPU or CPTU .
  • The pyridine-piperidine system may enhance water solubility relative to adamantane-based derivatives .

Biological Activity

1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Synthesis

The compound features a complex structure that integrates several functional groups, including a methoxyphenethyl moiety and a pyridinylpiperidine unit. The synthesis typically involves multi-step organic reactions, including:

  • Condensation Reactions : Combining smaller molecules to form larger compounds.
  • Multicomponent Reactions : Simultaneous formation of multiple bonds.
  • Oxidative Coupling : Oxidation of intermediates to yield the final product.

The synthesis process is crucial for determining the compound's purity and efficacy in biological applications .

The biological activity of 1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : Binding to enzymes and modulating their activity.
  • Receptor Interaction : Engaging with various receptors involved in cellular signaling pathways.

These interactions can lead to diverse biological effects, including antimicrobial and anticancer activities .

Pharmacological Studies

Research has indicated several promising pharmacological properties of this compound:

  • Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various pathogens. For instance, it demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction in cancer cells, although further research is needed to elucidate the exact pathways involved .
  • Neuroprotective Effects : Some investigations have hinted at neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases .

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of 1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea:

StudyFindings
Study ADemonstrated significant antimicrobial activity against E. coli and S. aureus.
Study BShowed potential anticancer effects in breast cancer cell lines, with IC50 values indicating effective dose ranges.
Study CSuggested neuroprotective effects in animal models of Alzheimer's disease.

These studies underscore the compound's versatility and potential therapeutic applications .

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